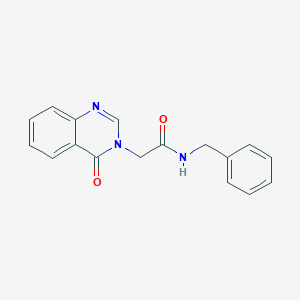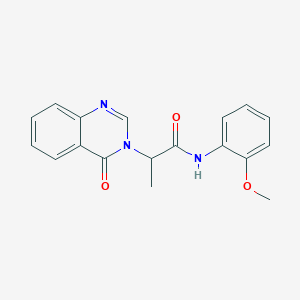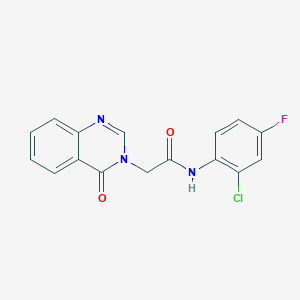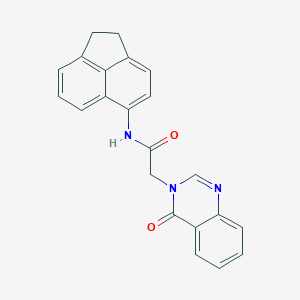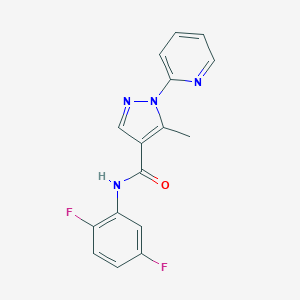
N-(2,5-difluorophenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-difluorophenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide (referred to as DFP-10825) is a pyrazole derivative that has been studied for its potential use in treating various diseases. DFP-10825 has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for further research.
Wirkmechanismus
DFP-10825 exerts its effects by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. Specifically, DFP-10825 has been shown to inhibit the activity of the PI3K/AKT/mTOR signaling pathway, which is involved in cancer cell growth and survival. Additionally, DFP-10825 has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have various biochemical and physiological effects in both cancer and inflammatory disorder research. In cancer research, DFP-10825 has been shown to induce apoptosis, inhibit cancer cell growth, and reduce tumor size. In inflammatory disorder research, DFP-10825 has been shown to reduce inflammation and inhibit the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DFP-10825 in lab experiments is its specificity for certain enzymes and proteins involved in cancer cell growth and inflammation. This specificity allows researchers to target specific pathways and proteins involved in disease processes. One limitation of using DFP-10825 in lab experiments is its potential toxicity and side effects, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research involving DFP-10825. One direction is to further investigate its potential use in cancer therapy, including its effectiveness in combination with other anti-cancer drugs. Another direction is to investigate its potential use in treating other inflammatory disorders, such as autoimmune diseases. Additionally, further research is needed to determine the optimal dosage and administration of DFP-10825 for different applications.
Synthesemethoden
DFP-10825 can be synthesized using a multi-step process involving various reagents and solvents. The first step involves the reaction of 2,5-difluoroaniline with 2-bromo-5-methylpyridine to form an intermediate. This intermediate is then reacted with 4-cyanopyrazole in the presence of a base to form DFP-10825.
Wissenschaftliche Forschungsanwendungen
DFP-10825 has been studied for its potential use in treating various diseases, including cancer and inflammatory disorders. In cancer research, DFP-10825 has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). In inflammatory disorder research, DFP-10825 has been shown to inhibit the production of inflammatory cytokines and reduce inflammation.
Eigenschaften
Produktname |
N-(2,5-difluorophenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide |
|---|---|
Molekularformel |
C16H12F2N4O |
Molekulargewicht |
314.29 g/mol |
IUPAC-Name |
N-(2,5-difluorophenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C16H12F2N4O/c1-10-12(9-20-22(10)15-4-2-3-7-19-15)16(23)21-14-8-11(17)5-6-13(14)18/h2-9H,1H3,(H,21,23) |
InChI-Schlüssel |
RYQJVFKRQQHKBF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=C(C=CC(=C3)F)F |
Kanonische SMILES |
CC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=C(C=CC(=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



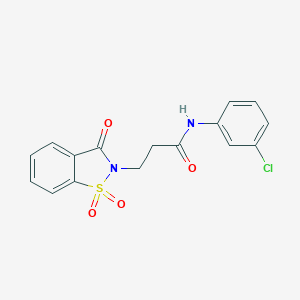
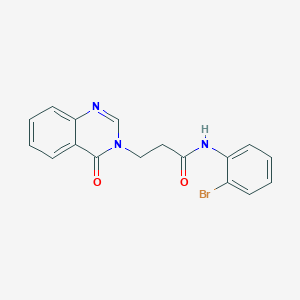
![N-[2-(phenylsulfanyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B278726.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methylbenzoate](/img/structure/B278728.png)
![N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-3-methoxybenzamide](/img/structure/B278734.png)
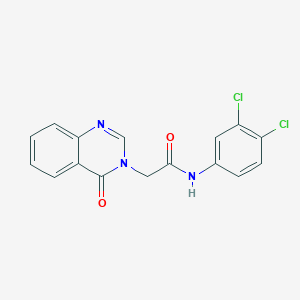
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-furylmethyl)amino]phenyl nicotinate](/img/structure/B278739.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]ethyl nicotinate](/img/structure/B278740.png)
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate](/img/structure/B278741.png)
![2-[2-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl nicotinate](/img/structure/B278742.png)
